2,6-Dichloro-4-fluorotoluene
Overview
Description
2,6-Dichloro-4-fluorotoluene is a halogenated aromatic compound with the molecular formula C7H5Cl2F. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a toluene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for preparing 2,6-Dichloro-4-fluorotoluene involves the reaction of 2-chloro-4-aminotoluene with anhydrous hydrogen fluoride. The process includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 2-chloro-4-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis. The organic phase is separated, neutralized with sodium carbonate, and distilled to obtain this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes controlled temperature conditions, efficient separation techniques, and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-fluorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group in the toluene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.
Major Products
Scientific Research Applications
2,6-Dichloro-4-fluorotoluene is used in several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-fluorotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include nucleophilic substitution or oxidative processes, leading to the formation of active intermediates that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorotoluene: Similar in structure but with only one chlorine atom, it exhibits different reactivity and applications.
4-Chloro-2-fluorotoluene: Another isomer with distinct properties and uses.
Chlorotoluenes: A broader class of compounds with varying numbers of chlorine atoms, each having unique characteristics.
Uniqueness
2,6-Dichloro-4-fluorotoluene is unique due to the specific positioning of its chlorine and fluorine atoms, which influence its reactivity and interaction with other molecules. This makes it particularly valuable in certain synthetic pathways and applications where other similar compounds may not be as effective .
Biological Activity
2,6-Dichloro-4-fluorotoluene (DCFT) is a compound that has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article delves into the biochemical mechanisms, research findings, and potential applications of DCFT in various scientific fields.
Chemical Structure and Properties
DCFT is characterized by the following chemical structure:
- Chemical Formula : C7H5Cl2F
- Molecular Weight : 192.02 g/mol
- CAS Number : 1806281-21-9
The presence of chlorine and fluorine atoms in its structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Research indicates that DCFT exhibits significant antimicrobial properties. It inhibits the growth of various microorganisms by disrupting cellular processes. For instance, studies have shown that DCFT effectively reduces the viability of Salmonella typhimurium at concentrations as low as 50 µM .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
S. typhimurium | 50 µM |
Staphylococcus aureus | 32 µM |
The compound's mechanism involves interference with cell membrane integrity and metabolic pathways essential for microbial survival.
Antitumor Activity
DCFT has also been evaluated for its antitumor effects. It has shown potential in inhibiting the proliferation of cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : DCFT reduces the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Modulation of Signaling Pathways : The compound affects key signaling pathways involved in tumor growth, such as the MAPK and PI3K/Akt pathways.
In vitro studies suggest that DCFT can significantly reduce tumor cell viability at concentrations ranging from 10 to 100 µM.
Anti-inflammatory Properties
In addition to its antimicrobial and antitumor activities, DCFT exhibits anti-inflammatory effects by:
- Reducing the production of pro-inflammatory cytokines.
- Inhibiting the activation of NF-kB, a key transcription factor involved in inflammatory responses.
These properties make DCFT a candidate for further investigation in treating inflammatory diseases.
The biological activity of DCFT can be attributed to its ability to interact with various biomolecules:
- Covalent Binding : The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and enzymes, thus altering their function.
- Enzyme Inhibition : DCFT inhibits enzymes involved in critical metabolic pathways, leading to reduced cellular function and viability in targeted cells.
Toxicity and Safety
While DCFT demonstrates promising biological activities, it is essential to consider its toxicity profile:
- Acute Toxicity : DCFT has low acute toxicity but can cause skin and eye irritation upon exposure.
- Regulatory Classification : It is classified as a hazardous chemical by various regulatory agencies due to potential health risks associated with improper handling.
Case Studies and Research Findings
Several studies have explored the biological activity of DCFT:
-
Antimicrobial Efficacy Study :
- A study evaluated the efficacy of DCFT against a range of pathogens, confirming its effectiveness at inhibiting bacterial growth at specific concentrations.
- Results indicated a significant reduction in bacterial viability at concentrations starting from 50 µM.
-
Antitumor Activity Investigation :
- In vitro assays demonstrated that DCFT could inhibit the growth of several cancer cell lines.
- The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
-
Inflammation Model Study :
- Animal models were used to assess the anti-inflammatory effects of DCFT.
- Findings revealed a decrease in inflammatory markers following treatment with the compound.
Properties
IUPAC Name |
1,3-dichloro-5-fluoro-2-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIBZFIMLDYFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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